molecular formula C10H17NO2 B13458232 methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate

methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate

Katalognummer: B13458232
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: AYRBVXYXUNAMFT-QPIHLSAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1R,3R,5S,8S)-8-aminobicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R,5S,8S)-8-aminobicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.2.1]octane derivatives.

    Amination: Introduction of the amino group at the 8-position is achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1R,3R,5S,8S)-8-aminobicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

Methyl (1R,3R,5S,8S)-8-aminobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which methyl (1R,3R,5S,8S)-8-aminobicyclo[3.2.1]octane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (1R,3R,5S,8S)-8-aminobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9H,2-5,11H2,1H3/t6-,7+,8?,9?

InChI-Schlüssel

AYRBVXYXUNAMFT-QPIHLSAKSA-N

Isomerische SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2N

Kanonische SMILES

COC(=O)C1CC2CCC(C1)C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.